An In-depth Technical Guide to (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The landscape of modern drug discovery has been profoundly shaped by the advent and versatile application of boronic acids and their derivatives. These organoboron compounds have emerged as indispensable tools for medicinal chemists, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's mild conditions, broad functional group tolerance, and high yields have established it as a cornerstone for the synthesis of complex biaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[1][2] Beyond their utility as synthetic intermediates, boronic acids themselves can exhibit intrinsic biological activity, with notable examples including the proteasome inhibitor Bortezomib, a frontline therapy for multiple myeloma.[3] This dual functionality underscores the immense value of boronic acids in the construction of novel therapeutic agents.
This technical guide provides an in-depth exploration of (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid , a specialized building block that has garnered significant interest in the synthesis of targeted therapeutics. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of potent and selective kinase inhibitors.
Physicochemical Properties of (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid
Understanding the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in drug discovery workflows. While extensive experimental data for this specific compound is not broadly published, we can compile its known attributes and draw comparisons with structurally related molecules.
| Property | Value | Source/Comment |
| CAS Number | 874219-23-5 | [4] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [4] |
| Molecular Weight | 239.05 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Based on similar compounds. |
| Melting Point | 242-244 °C (for isomer 874219-23-5) | [4] Data for the isomer (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid. The melting point of the title compound is expected to be in a similar range. |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | General property of arylboronic acids. |
| pKa | Estimated to be in the range of 7-8. | The electron-withdrawing fluorine atom is known to lower the pKa of the boronic acid, enhancing its ability to form boronate esters at physiological pH.[1] |
| Storage | Sealed in a dry environment at 2-8°C. | [4] Boronic acids are prone to dehydration to form boroxines. |
Synthesis of (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
Acylation of 4-Bromo-2-fluoroaniline:
-
To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-N-butyl-2-fluorobenzamide.
-
-
Miyaura Borylation and Hydrolysis:
-
In a reaction vessel, combine 4-bromo-N-butyl-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add a suitable anhydrous solvent (e.g., dioxane or DMF) and degas the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a mild oxidant like sodium periodate followed by an acidic workup.
-
Purify the final product, (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid, by recrystallization or column chromatography.
-
Reactivity and Applications in Drug Discovery: The Case of IRAK4 Inhibitors
The strategic placement of the fluoro, butylcarbamoyl, and boronic acid moieties on the phenyl ring endows this molecule with unique reactivity and steric properties, making it a valuable synthon for accessing novel chemical space in drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.
A compelling example of its utility is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it a high-priority therapeutic target.[6][7]
Suzuki-Miyaura Coupling in the Synthesis of IRAK4 Inhibitors
In the synthesis of novel IRAK4 inhibitors, (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid can be coupled with a heterocyclic halide (e.g., a substituted pyrimidine or pyridine) to construct the core biaryl scaffold of the inhibitor.
Caption: Suzuki-Miyaura coupling to form the core of an IRAK4 inhibitor.
The fluorine atom positioned ortho to the boronic acid can influence the dihedral angle of the resulting biaryl structure, which can be crucial for optimal binding to the target protein. The N-butylcarbamoyl group provides a vector for further chemical modification and can engage in key hydrogen bonding interactions within the kinase's active site, thereby enhancing potency and selectivity. The butyl group can also contribute to favorable pharmacokinetic properties by modulating lipophilicity. The development of such targeted covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras) represents the cutting edge of drug discovery, and building blocks like (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid are enabling these innovations.[6]
Handling, Storage, and Safety
As with all boronic acids, proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Refrigeration at 2-8°C is recommended.[4] Over time, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon treatment with water, it is best to minimize its occurrence through proper storage.
-
Safety: While specific toxicity data for this compound is not available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Conclusion
(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid stands as a testament to the ongoing evolution of synthetic building blocks in the service of medicinal chemistry. Its carefully designed substitution pattern provides a unique combination of electronic and steric properties that are highly advantageous for the construction of complex, biologically active molecules. As the quest for more potent and selective therapeutics continues, the strategic application of such specialized reagents, particularly in the synthesis of kinase inhibitors and other targeted therapies, will undoubtedly continue to expand. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this valuable synthetic tool.
References
-
Angene Chemical. (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid. Available at: [Link]
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PubMed Central. (2025-06-19). Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central. (2020-03-26). Available at: [Link]
-
Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. ResearchGate. (2023-08-06). Available at: [Link]
-
Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. PubMed. (2023-08-05). Available at: [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
-
3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem. Available at: [Link]
-
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid. GlobalChemMall. Available at: [Link]
- US5780454A - Boronic ester and acid compounds. Google Patents.
- EP2251344B1 - Formulation of boronic acid compounds. Google Patents.
- CA2774614A1 - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof. Google Patents.
- EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound. Google Patents.
-
The importance of synthetic chemistry in the pharmaceutical industry. PubMed. (2019-01-18). Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. (2020-09-21). Available at: [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. (2020-09-08). Available at: [Link]
- US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]. Google Patents.
-
Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. (2021-05-15). Available at: [Link]
-
A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. (2014-11-17). Available at: [Link]
-
DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. (2015-02-05). Available at: [Link]
-
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem. Available at: [Link]
- US10005794B2 - Production method for 2-fluoro-4-borono-L-phenylalanine, and precursor. Google Patents.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
